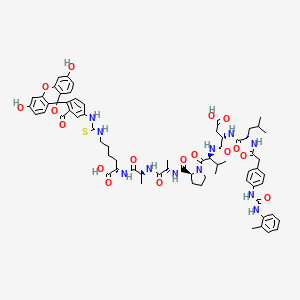
Ldv-fitc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ldv-fitc is a fluorescent ligand that binds to the α4β1 integrin (also known as VLA-4) with high affinity. This compound is used to detect VLA-4 affinity and conformational changes. The chemical structure of this compound includes a fluorescein isothiocyanate (FITC) conjugated to an LDV peptide, making it useful in various fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ldv-fitc is synthesized by conjugating an LDV peptide with fluorescein isothiocyanate. The sequence of the peptide is {4-((N′-2-methylphenyl)ureido)-phenylacetyl}-Leu-Asp-Val-Pro-Ala-Ala-{Lys(FITC)}. The synthesis involves the following steps:
Peptide Synthesis: The LDV peptide is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The peptide is then conjugated with fluorescein isothiocyanate under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ldv-fitc primarily undergoes binding reactions with the α4β1 integrin. It does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions
The binding reactions of this compound with α4β1 integrin are facilitated by the presence of manganese ions (Mn²⁺), which enhance the affinity of the integrin for the ligand .
Major Products Formed
The major product formed from the binding reaction is the this compound-α4β1 integrin complex, which can be detected using fluorescence-based assays .
Scientific Research Applications
Ldv-fitc has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the binding affinity and conformational changes of integrins.
Biology: Employed in cell adhesion studies to investigate the role of α4β1 integrin in various cellular processes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of α4β1 integrin.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting integrins
Mechanism of Action
Ldv-fitc binds to the α4β1 integrin with high affinity, facilitating the detection of integrin affinity and conformational changes. The binding is critically dependent on the activation of phospholipase C, inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin. These signaling pathways are required for α4 integrins to assume a high-affinity conformation .
Comparison with Similar Compounds
Similar Compounds
LDV peptide: A non-fluorescent version of Ldv-fitc used in similar binding studies.
FITC-conjugated peptides: Other peptides conjugated with fluorescein isothiocyanate for fluorescence-based assays.
Uniqueness
This compound is unique due to its high affinity for α4β1 integrin and its ability to detect conformational changes in the integrin. This makes it a valuable tool in studying integrin-mediated cellular processes and in the development of integrin-targeted therapies .
Properties
Molecular Formula |
C69H81N11O17S |
|---|---|
Molecular Weight |
1368.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1 |
InChI Key |
HTOHIBBSMWOZCH-MIPQXFFOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


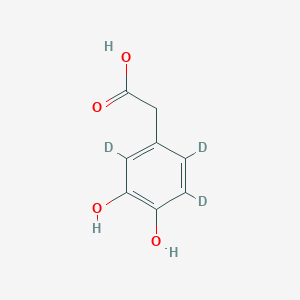
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
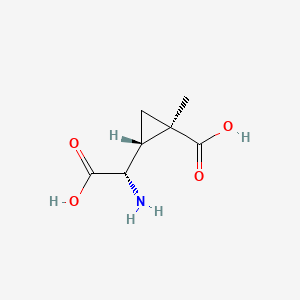
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
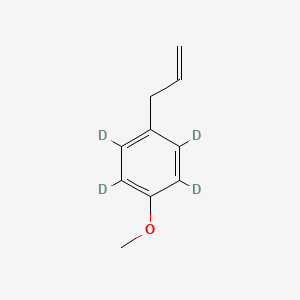

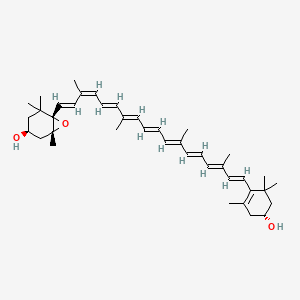
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)
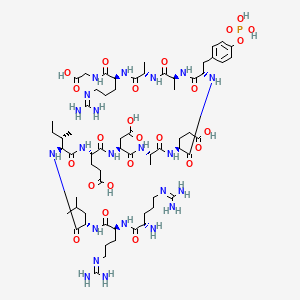


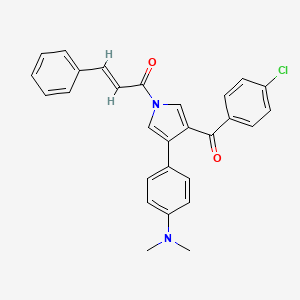
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
